molecular formula C5H10O3 B8059267 (2R)-2-hydroxypentanoic acid

(2R)-2-hydroxypentanoic acid

Cat. No.: B8059267
M. Wt: 118.13 g/mol
InChI Key: JRHWHSJDIILJAT-SCSAIBSYSA-N
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Description

(2R)-2-Hydroxypentanoic acid (CAS: 24809-83-4), also known as D-2-hydroxyvaleric acid, is a chiral α-hydroxy acid with the molecular formula C₅H₁₀O₃ and a molar mass of 118.13 g/mol . It features a single stereocenter at the C2 position, conferring distinct biochemical properties compared to its enantiomer, (2S)-2-hydroxypentanoic acid.

Properties

IUPAC Name

(2R)-2-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWHSJDIILJAT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The bromolactonization approach adapts prostaglandin intermediate synthesis protocols. Starting with 2-methylenehexanoyl chloride (derived from 2-methylenehexanoic acid via thionyl chloride), L-proline induces asymmetry during amide formation (Step A). The subsequent bromolactonization (Step C) with N-bromosuccinimide (NBS) in dimethylformamide (DMF) generates a bromolactone intermediate, which undergoes tin hydride-mediated dehalogenation to yield an oxazine. Acidic hydrolysis (48% HBr, 100°C) produces (2R)-2-hydroxypentanoic acid with 78% e.e..

Critical Parameters :

  • Temperature : Bromolactonization requires 12–36 hours at 25°C for complete conversion.

  • Solvent Polarity : Aprotic solvents (DMF, DMSO) enhance NBS reactivity and lactone ring closure.

Chiral Auxiliary-Mediated Synthesis

Diastereoselective Nitroaldol Reaction

A stereoselective route employs benzylamine as a chiral auxiliary in a nitroaldol reaction. Treatment of glutaraldehyde with nitromethane and benzylamine (4 equiv.) in dichloromethane generates a diastereomeric mixture of nitrocyclohexanediamines (70:30 dr). Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group, followed by desilylation (NH₄Cl/Zn) to yield this compound (64% yield, 92% e.e.).

Optimization Insights :

  • Protecting Groups : tert-Butyldimethylsilyl (TBS) ethers prevent undesired hydroxyl group oxidation during nitroaldol steps.

  • Reduction Conditions : Zn/NH₄Cl selectively removes the TBS group without racemization.

Biocatalytic Synthesis

Enzymatic Aldol Addition and Ketoreduction

A two-enzyme cascade synthesizes this compound from 2-oxopentanoic acid and formaldehyde. YfaU (E. coli) catalyzes the aldol addition to form 4-hydroxy-2-ketopentanoic acid, which DpkA (E. coli) reduces using NADPH. Glucose dehydrogenase (GDH) regenerates NADPH in situ, achieving 85% conversion and >99% e.e. after 24 hours.

Process Advantages :

  • Stereoselectivity : DpkA’s active site geometry ensures exclusive (R)-configuration at C2.

  • Sustainability : Aqueous reaction conditions (pH 7.0, 30°C) minimize waste.

Asymmetric Catalysis

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction with a chiral palladium catalyst (e.g., (R)-BINAP-Pd) alkylates 2-pentenoate esters asymmetrically. Using dimethylzinc as the nucleophile, the reaction forms a quaternary stereocenter at C2. Saponification (LiOH, THF/H₂O) yields this compound (56% yield, 88% e.e.).

Catalyst Design :

  • Ligand Effects : Bulky phosphine ligands (e.g., Josiphos) improve enantioselectivity by steric shielding of one prochiral face.

  • Substrate Scope : α,β-unsaturated esters with electron-withdrawing groups (e.g., COOEt) enhance reaction rates.

Comparative Analysis of Preparation Methods

Method Yield e.e. Key Advantages Limitations
Bromolactonization65%78%Scalable to multi-gram quantitiesRequires toxic HBr for hydrolysis
Chiral Auxiliary64%92%High diastereoselectivityMulti-step purification needed
Biocatalytic85%>99%Single-step, green chemistrySubstrate specificity limits applicability
Tsuji-Trost56%88%Broad substrate tolerancePalladium catalyst cost

Scientific Research Applications

Pharmaceutical Applications

(2R)-2-hydroxypentanoic acid plays a crucial role in drug synthesis and development:

  • Antibiotic Synthesis : It serves as an intermediate in the synthesis of various antibiotics due to its ability to undergo further transformations into more complex structures .
  • Metabolic Disorders : Research indicates potential therapeutic applications in treating metabolic disorders. Its interactions with enzymes involved in metabolic pathways are under investigation, particularly for conditions like diabetes and obesity .

Case Study: Enzymatic Production

A study demonstrated the use of a coupled enzyme system involving amino acid deaminase and lactate dehydrogenase to produce this compound from amino acids. This method allows for high yields and enantiomeric purity, making it suitable for pharmaceutical applications .

Food Industry Applications

In the food sector, this compound is utilized as:

  • Flavoring Agent : Its sour taste makes it a suitable candidate for flavor enhancement in various food products. It is particularly noted for its role in dairy products and beverages .
  • Preservative : The compound exhibits antimicrobial properties, suggesting potential applications in food preservation by inhibiting spoilage organisms.

Biochemical Research

This compound is significant in biochemical research due to its metabolic roles:

  • Metabolite Studies : It is produced during the metabolism of certain fatty acids and can serve as a biomarker for metabolic pathways. Research continues into its role as a metabolite in human physiology and its effects on microbial systems .
  • Probiotic Interactions : Studies have shown that this compound may enhance the growth of beneficial gut bacteria, indicating potential applications in probiotic formulations.

Mechanism of Action

The mechanism by which (2R)-2-hydroxypentanoic acid exerts its effects depends on its specific application. In enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, undergoing a chemical transformation. The molecular targets and pathways involved vary depending on the enzyme and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Enantiomers

Table 1: Molecular Properties of Key Analogues
Compound Name Molecular Formula Molar Mass (g/mol) Key Features Biological Role/Activity
(2R)-2-Hydroxypentanoic acid C₅H₁₀O₃ 118.13 R-configuration; chiral center at C2 mPRα antagonist ; statin response biomarker
(2S)-2-Hydroxypentanoic acid C₅H₁₀O₃ 118.13 S-enantiomer Similar mPRα binding activity as R-form
Lactic acid (2-hydroxypropanoic acid) C₃H₆O₃ 90.08 Shorter carbon chain; no stereocenter Energy metabolism; GPR81 receptor agonist
(2R,3R)-2-Hydroxy-3-methylpentanoic acid (HMVA) C₆H₁₂O₃ 132.16 Branched chain; two stereocenters Bacterial metabolite; structural isomer
2-Hydroxyisovaleric acid C₅H₁₀O₃ 118.13 β-methyl branch Associated with metabolic disorders
(a) Receptor Binding and Signaling Pathways
  • This compound acts as a competitive antagonist of membrane progestin receptor α (mPRα), inhibiting fish oocyte maturation and ovulation. Notably, both R and S enantiomers exhibit equivalent activity in this context, defying typical enantiomer-specific interactions .
  • Lactic acid (C₃H₆O₃) activates GPR81, a lactate-sensitive receptor involved in astrocyte signaling and metabolic regulation .
(b) Metabolic and Pharmacological Roles
  • Statin Response: Lower baseline levels of this compound correlate with enhanced simvastatin efficacy, likely due to reduced degradation by gut microbiota .
  • HMVA : As a branched-chain hydroxy acid, it is implicated in bacterial metabolism but lacks documented receptor interactions .

Key Research Findings and Contradictions

  • Enantiomer Activity: Contrary to typical stereochemical selectivity, both R and S forms of 2-hydroxypentanoic acid inhibit mPRα equally . This suggests a non-chiral binding mechanism or receptor insensitivity to configuration.
  • Microbiome Interaction: Lower levels of this compound enhance statin response, implicating gut microbiota in drug metabolism .

Biological Activity

(2R)-2-hydroxypentanoic acid, also known as 2-hydroxyvaleric acid, is an organic compound with significant biological relevance. This article explores its biological activities, synthesis, metabolic pathways, and potential applications in various fields, including medicine and biochemistry.

This compound is characterized by the molecular formula C5H10O3C_5H_{10}O_3 and a stereocenter at the second carbon atom. It can be synthesized through various methods, including enzymatic processes. For instance, it is produced via dehydrogenase enzymes that facilitate the oxidation of its precursor molecules into the keto form, which can then be utilized in energy production or converted into other metabolic intermediates such as malonyl-CoA and succinyl-CoA .

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC5H10O3C_5H_{10}O_3
Molecular Weight130.13 g/mol
IUPAC NameThis compound
CAS Number24809-83-4

Metabolic Role

This compound plays a crucial role in various metabolic pathways. It is produced as a byproduct of amino acid metabolism and is involved in the synthesis of energy-rich compounds. The compound has been shown to be synthesized in large quantities through biotechnological processes such as hydrodynamic cavitation in bioreactors .

Enzymatic Interactions

Research indicates that this compound interacts with several enzymes that are pivotal for metabolic processes. For example, it can act as a substrate for specific dehydrogenases, facilitating its conversion into more complex molecules necessary for cellular functions . Additionally, studies have demonstrated its involvement in pathways that utilize aromatic compounds as energy sources, particularly in certain bacterial species .

Case Studies and Research Findings

  • Bacterial Metabolism : A study highlighted that certain bacterial strains utilize this compound in their metabolic pathways to convert aromatic compounds into energy. This process underscores the compound's significance in microbial ecology and potential applications in bioremediation .
  • Therapeutic Potential : Investigations into the therapeutic applications of this compound suggest it may have roles in anti-inflammatory responses due to its interaction with phospholipase A2 enzymes. Inhibitors derived from related compounds have shown promise in reducing inflammatory mediators like prostaglandins .
  • Drug Discovery : The crystallography of this compound has been explored for its potential in drug discovery. Its structural properties may allow for the development of novel therapeutic agents targeting metabolic disorders .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR :
    • C2 hydroxy proton : Appears as a doublet (δ 4.06 ppm) due to coupling with C3 protons .
    • Carboxylate carbon : Resonates at ~175–180 ppm in ¹³C NMR .
  • IR spectroscopy :
    • Broad O–H stretch (~2500–3300 cm⁻¹) and carboxylate C=O stretch (~1700 cm⁻¹) .
  • Optical rotation : Specific rotation ([α]D) values (e.g., +15° to +25° for R-configuration) differentiate enantiomers .

What role does this compound play in the biosynthesis of bioactive depsipeptides, and how can its incorporation be optimized?

Advanced Research Focus
this compound is a key component in depsipeptides like cerebrosides, which exhibit antitumor and antifungal activities . Optimization strategies include:

  • Solid-phase peptide synthesis (SPPS) : Use of Fmoc-protected hydroxy acid derivatives to ensure regioselective ester bond formation.
  • Enzymatic ligation : Lipases or esterases catalyze esterification between the hydroxy acid and peptide chains, improving yield (up to 85%) .
  • Solvent systems : Mixed organic-aqueous solvents (e.g., DMSO/H₂O) enhance solubility of hydrophobic intermediates .

How can the solubility and stability of this compound be enhanced for use in aqueous reaction systems?

Q. Basic Research Focus

  • Salt formation : Conversion to sodium or potassium salts (e.g., Sodium (R)-2-hydroxypentanedioate) increases water solubility by >50% .
  • Buffered solutions : Use of pH 7.4 phosphate buffer to stabilize the carboxylate anion and prevent lactonization .
  • Co-solvents : Addition of 10–20% ethanol or PEG-400 improves solubility without destabilizing the compound .

What mechanistic insights explain the membrane activity of this compound in biological systems?

Advanced Research Focus
this compound modulates membrane receptors (e.g., Paqr7) via:

  • Hydrogen bonding : The C2 hydroxy group interacts with receptor histidine residues, altering conformational dynamics .
  • Lipid bilayer integration : The pentanoate chain embeds into hydrophobic regions, enhancing membrane permeability (measured via fluorescence anisotropy assays) .
  • pH-dependent effects : Protonation at physiological pH enhances receptor binding affinity (Kd = 1.2 µM) compared to neutral conditions .

How can computational modeling predict the reactivity of this compound in catalytic asymmetric reactions?

Q. Advanced Research Focus

  • DFT calculations : Predict transition-state geometries for enantioselective reactions (e.g., ΔΔG‡ < 2 kcal/mol favors R-configuration) .
  • Molecular docking : Simulate interactions between the hydroxy acid and enzyme active sites (e.g., Candida antarctica lipase B) to optimize binding .
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with reaction rates (R² > 0.9 in validation studies) .

What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

Q. Advanced Research Focus

  • Competing reactivity : The carboxylate and hydroxy groups may undergo undesired acylation or oxidation. Solutions include:
    • Protecting groups : Selective silylation (e.g., TBSCl) of the hydroxy group before carboxylate activation .
    • Catalytic control : Use of Pd(0) catalysts for β-C–H activation while preserving the α-stereocenter .
  • Byproduct formation : Lactone byproducts are minimized by maintaining low reaction temperatures (<40°C) and anhydrous conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R)-2-hydroxypentanoic acid
Reactant of Route 2
(2R)-2-hydroxypentanoic acid

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